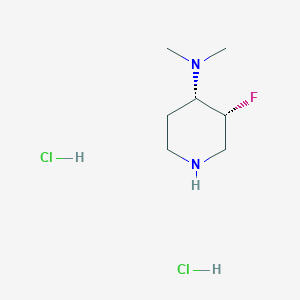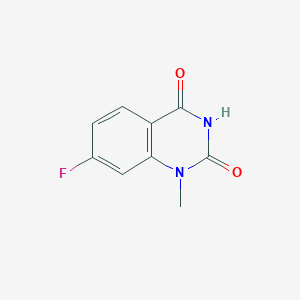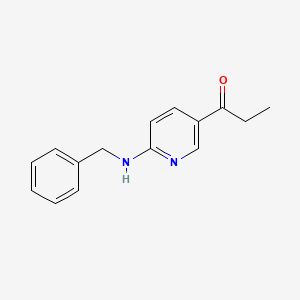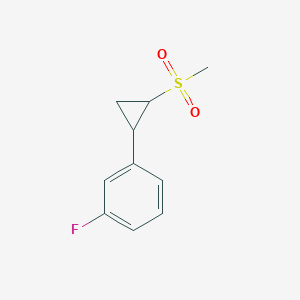
(3R,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of a fluorine atom at the 3rd position and a dimethylamine group at the 4th position of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom at the 3rd position can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Dimethylation: The dimethylamine group is introduced at the 4th position using reagents like dimethylamine hydrochloride in the presence of a base such as sodium hydride.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide ions replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of hydroxylated or other substituted derivatives.
Aplicaciones Científicas De Investigación
(3R,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (3R,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, while the dimethylamine group influences its pharmacokinetic properties. The compound may modulate signal transduction pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-4-Methoxy-N-methylpyrrolidin-3-amine Dihydrochloride: Similar in structure but with a methoxy group instead of a fluorine atom.
(3R,4S)-Tetrahydrofuran-3,4-diamine Dihydrochloride: Contains a tetrahydrofuran ring instead of a piperidine ring.
Uniqueness
(3R,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The stereochemistry also plays a crucial role in its activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H17Cl2FN2 |
|---|---|
Peso molecular |
219.12 g/mol |
Nombre IUPAC |
(3R,4S)-3-fluoro-N,N-dimethylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-10(2)7-3-4-9-5-6(7)8;;/h6-7,9H,3-5H2,1-2H3;2*1H/t6-,7+;;/m1../s1 |
Clave InChI |
NKPCYUMLEXPFIL-VJBFUYBPSA-N |
SMILES isomérico |
CN(C)[C@H]1CCNC[C@H]1F.Cl.Cl |
SMILES canónico |
CN(C)C1CCNCC1F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid](/img/structure/B13013024.png)
![1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13013037.png)
![2-Ethyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13013039.png)

![N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13013042.png)
![5-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13013067.png)




![(1R,4S,5R)-5-(trifluoromethyl)-2-azabicyclo[2.1.0]pentane](/img/structure/B13013098.png)
![2-tert-butyl 3-methyl(3S,7S,8aR)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2,3(1H)-dicarboxylate](/img/structure/B13013107.png)
